molecular formula C7H7N3O3S B12117408 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid CAS No. 92340-62-0

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid

Cat. No.: B12117408
CAS No.: 92340-62-0
M. Wt: 213.22 g/mol
InChI Key: HFVBPZSRKLSUOJ-NSCUHMNNSA-N
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Description

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-amine
  • 4-Oxobut-2-enoic acid derivatives
  • Thiadiazole-based compounds

Uniqueness

4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxobut-2-enoic acid is unique due to its combined structural features of the thiadiazole ring and the oxobutenoic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

92340-62-0

Molecular Formula

C7H7N3O3S

Molecular Weight

213.22 g/mol

IUPAC Name

(E)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C7H7N3O3S/c1-4-9-10-7(14-4)8-5(11)2-3-6(12)13/h2-3H,1H3,(H,12,13)(H,8,10,11)/b3-2+

InChI Key

HFVBPZSRKLSUOJ-NSCUHMNNSA-N

Isomeric SMILES

CC1=NN=C(S1)NC(=O)/C=C/C(=O)O

Canonical SMILES

CC1=NN=C(S1)NC(=O)C=CC(=O)O

Origin of Product

United States

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